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molecular formula C7H2F3NO4 B172838 2,3,4-Trifluoro-5-nitrobenzoic acid CAS No. 197520-71-1

2,3,4-Trifluoro-5-nitrobenzoic acid

Cat. No. B172838
M. Wt: 221.09 g/mol
InChI Key: BCMIOBTWFPSPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06136823

Procedure details

2,3,4-Trifluorobenzoic acid (2.5 g) was dissolved in concentrated sulfuric acid (15 ml). Potassium nitrate (1.62 g) was added to the solution under ice cooling. The temperature of the reaction mixture was (given back to room temperature to conduct stirring for 2 days. The reaction mixture was poured into ice water (300 ml) and extracted with ether (200 ml). An organic layer was dried and concentrated. Hexane was added to the residue to conduct filtration, thereby obtaining the title compound (3.06 g) as a pale yellow powder.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Potassium nitrate
Quantity
1.62 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[N+:13]([O-])([O-:15])=[O:14].[K+]>S(=O)(=O)(O)O>[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([N+:13]([O-:15])=[O:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1F)F
Name
Quantity
15 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Potassium nitrate
Quantity
1.62 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
to conduct stirring for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
given back to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (200 ml)
CUSTOM
Type
CUSTOM
Details
An organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Hexane was added to the residue
FILTRATION
Type
FILTRATION
Details
filtration

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
FC1=C(C(=O)O)C=C(C(=C1F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.06 g
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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